molecular formula C7H7KN2O3 B13489587 Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate

Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate

Cat. No.: B13489587
M. Wt: 206.24 g/mol
InChI Key: BEWAWBLBBPZHHM-UHFFFAOYSA-M
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Description

Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate is a pyridazinone derivative characterized by a 1-methyl-substituted pyridazinone core linked to an acetate group at position 3, with the carboxylic acid hydrogen replaced by a potassium ion. Its molecular formula is C₇H₇KN₂O₃ (derived from the acid form, C₇H₈N₂O₃ ). This compound is typically stored at low temperatures (-20°C) to ensure stability, and its synthesis likely involves neutralization of the parent acid with potassium hydroxide.

Pyridazinone derivatives are of interest due to their diverse biological activities, including anti-inflammatory and enzyme inhibitory properties. The potassium salt’s ionic nature enhances water solubility, making it suitable for pharmaceutical formulations requiring aqueous compatibility.

Properties

Molecular Formula

C7H7KN2O3

Molecular Weight

206.24 g/mol

IUPAC Name

potassium;2-(1-methyl-6-oxopyridazin-3-yl)acetate

InChI

InChI=1S/C7H8N2O3.K/c1-9-6(10)3-2-5(8-9)4-7(11)12;/h2-3H,4H2,1H3,(H,11,12);/q;+1/p-1

InChI Key

BEWAWBLBBPZHHM-UHFFFAOYSA-M

Canonical SMILES

CN1C(=O)C=CC(=N1)CC(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthesis via Hydrazide Intermediates and Cyclization

Step 1: Formation of 2-Benzyl-6-hydroxypyridazin-3(2H)-one

  • Reaction Conditions: Benzylhydrazine reacts with maleic anhydride in aqueous hydrochloric acid at elevated temperatures (110–120°C).
  • Outcome: Formation of 2-benzyl-6-hydroxypyridazin-3(2H)-one, which is a key intermediate.

Step 2: Conversion to 2-Benzyl-6-oxo-pyridazin-3(2H)-one

  • Method: Oxidation of the hydroxyl group to the keto form, often using oxidizing agents such as potassium permanganate or other mild oxidants.
  • Significance: The keto form is more reactive for subsequent substitution reactions.

Step 3: Alkylation at the Oxygen or Nitrogen

  • Reaction: The ketonic pyridazinone reacts with alkyl halides or acyl halides in the presence of bases like potassium carbonate or sodium hydride.
  • Outcome: Formation of various derivatives, including the acetate ester.

Formation of the Acetate Derivative

Step 4: Esterification to Form the Acetate

  • Method: The keto pyridazinone reacts with acetic anhydride or acetyl chloride under basic or neutral conditions to form the acetate ester.
  • Conditions: Typically performed in anhydrous solvents such as acetone or pyridine at room temperature or gentle heating.

Step 5: Conversion to Potassium Salt

  • Method: The acetate ester is treated with potassium hydroxide (KOH) in aqueous or alcoholic media, leading to the formation of the potassium salt of the acetate derivative.
  • Reaction Conditions: Stirring at room temperature or mild heating to ensure complete salt formation.

Alternative Synthetic Routes

A. Reaction of Hydrazides with Alkylating Agents

  • Hydrazide derivatives obtained from the initial cyclization can be alkylated with methylating agents such as methyl iodide or dimethyl sulfate in the presence of bases, yielding the methylated pyridazinone.

B. Use of Thionation and Heterocyclization

  • Thionation of the keto group using phosphorus pentasulfide (P4S10) or Lawesson's reagent can lead to thioxo derivatives, which upon heterocyclization with suitable reagents can yield the desired acetate derivatives.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Main Product Remarks
Hydrazide cyclization Benzylhydrazine + Maleic anhydride HCl, heat 110–120°C 2-Benzyl-6-hydroxypyridazin-3(2H)-one Forms pyridazinone core
Oxidation 2-Benzyl-6-hydroxypyridazin-3(2H)-one Oxidants (e.g., KMnO4) Mild heating 2-Benzyl-6-oxo-pyridazin-3(2H)-one Keto form for further derivatization
Esterification 2-Benzyl-6-oxo-pyridazin-3(2H)-one Acetic anhydride or acetyl chloride Room temp or gentle heat Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate Final ester derivative
Salt formation Ester + KOH Aqueous or alcoholic Room temp Potassium salt of the ester Enhances solubility and stability

Notes on Reaction Conditions and Purification

  • Solvent Choice: Acetone, dimethylformamide (DMF), or pyridine are common solvents for alkylation and esterification steps.
  • Temperature Control: Reactions are typically performed at low temperatures (0–5°C) during alkylation to prevent side reactions.
  • Purification: Products are purified via recrystallization from suitable solvents such as ethanol, water, or acetone, and characterized by IR, NMR, and melting point analysis.

Research Findings and Validation

  • The synthesis pathways are supported by multiple research articles, notably those involving heterocyclization and functionalization of pyridazinone derivatives.
  • The reaction mechanisms involve nucleophilic attack on electrophilic centers (e.g., acyl halides, alkyl halides) and subsequent cyclization or esterification.
  • The formation of potassium salts enhances the compound’s stability and facilitates further chemical modifications.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are usually conducted in anhydrous solvents.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides. The reactions are carried out under mild to moderate conditions, depending on the reactivity of the nucleophile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with various functional groups replacing the original groups.

Scientific Research Applications

Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate and analogous compounds:

Compound Name CAS Number Molecular Formula Substituents (Pyridazinone) Functional Group Solubility Similarity Score
This compound N/A C₇H₇KN₂O₃ 1-methyl Potassium salt High (aqueous) Reference
2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid 6397-53-1 C₇H₈N₂O₃ 5-methyl Carboxylic acid Moderate 0.84
Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate 1710293-30-3 C₈H₁₀N₂O₃ 5-methyl Methyl ester Low (organic) 0.91
Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate 1674399-54-2 C₈H₁₀N₂O₃ None Ethyl ester Low (organic) N/A
3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid 1408074-77-0 C₇H₈N₂O₃ None Propanoic acid Moderate 0.84
Key Observations:

Functional Groups : The potassium salt’s ionic nature contrasts with ester or acid derivatives, significantly altering solubility and reactivity. Esters (e.g., 1710293-30-3) are more lipophilic, favoring organic media, while the potassium salt is ideal for aqueous systems .

Biological Implications : Substituent positions influence binding to biological targets. For example, 1-methyl substitution may enhance stability against metabolic degradation compared to 5-methyl analogs .

Biological Activity

Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate is a potassium salt derived from the pyridazine family, exhibiting notable biological activities that have garnered attention in medicinal chemistry and agriculture. This article explores its synthesis, biological activity, potential applications, and ongoing research.

Chemical Structure and Synthesis

The compound has the molecular formula C7H7KN2O3C_7H_7KN_2O_3 and a molecular weight of approximately 206.24 g/mol. The synthesis involves the neutralization of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with potassium hydroxide in an aqueous medium. The reaction typically occurs under the following conditions:

Parameter Details
Temperature 25°C to 70°C
Solvent Water or water-alcohol mixture
Reaction Time Several hours

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly antimicrobial and anticancer properties. The mechanisms underlying these effects are still being elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : It could interact with key proteins that regulate cellular signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound has the potential to inhibit the growth of various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been explored using standard antimicrobial assays.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The specific pathways involved in this process are currently under investigation, with a focus on its binding affinity to cancer-related receptors.

Comparative Analysis with Similar Compounds

To understand its unique properties, this compound can be compared with other pyridazine derivatives:

Compound Name Structural Features Unique Properties
2-benzyl-6-oxo-1,6-dihydropyridazin-3-oneContains a benzyl substituentDifferent biological activity profiles
5-(4-methylpyridazinyl)-2-thiophenecarboxamideIncorporates thiophene moietyEnhanced solubility and bioavailability
4-(substituted phenyl)-pyridazinonesVaries by phenyl substitutionAltered pharmacokinetics and bioactivity

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

  • Antimicrobial Efficacy : A study demonstrated its effectiveness against common bacterial strains using disc diffusion methods.
  • Cancer Cell Apoptosis : Research indicated that treatment with this compound resulted in significant cell death in A431 and Jurkat cell lines, suggesting its role as a potential anticancer agent.

Future Directions

Ongoing research aims to further elucidate the mechanisms of action of this compound. Investigations are focusing on:

  • Identifying specific molecular targets.
  • Understanding its pharmacokinetics and toxicity profiles.

Q & A

Q. Which structural analogs show enhanced bioactivity?

  • Examples :
  • Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate (CAS 1674399-54-2): Similar enzyme inhibition profile but lower solubility due to esterification .
  • tert-Butyl derivatives : Improved metabolic stability via steric hindrance of the carbamate group .

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